2,4-Difluorothioanisole

Übersicht

Beschreibung

The provided data does not specifically mention "2,4-Difluorothioanisole," but it does include information on closely related compounds. The first paper discusses the synthesis and conformational properties of 2'-deoxy-2',4'-difluorouridine and cytidine nucleosides. These compounds are characterized by the presence of two fluorine atoms, which induce strong stereoelectronic effects that influence the conformation of the sugar moiety in the nucleosides . The second paper describes the synthesis of 2,3-difluoro-4-iodoanisole, which is a different compound but shares the feature of having fluorine atoms in its structure .

Synthesis Analysis

The synthesis of 2',4'-difluororibonucleosides involves the use of NMR analysis and quantum mechanical calculations to understand the conformational impact of the fluorine atoms. The study demonstrates that the fluorine atoms can "lock" the sugar's conformation, which is significant for the nucleoside's function and interaction with enzymes such as the NS5B HCV RNA polymerase . In the second paper, the synthesis of 2,3-difluoro-4-iodoanisole is achieved through a series of reactions starting with diazotization, followed by a Schiemann reaction, nitration, reduction, and finally a Sandmeyer reaction, yielding various fluorinated anisole derivatives .

Molecular Structure Analysis

The molecular structure of the 2',4'-difluororibonucleosides is such that the two fluorine atoms exert a significant influence on the sugar ring, affecting its conformational dynamics. This "locked" conformation is a key aspect of the nucleoside mimics' design, which aims to enhance their biological activity and stability . Although the second paper does not directly relate to the molecular structure of 2,4-Difluorothioanisole, it does provide insight into the structural implications of fluorine substitutions on aromatic compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the nucleosides and the fluorinated anisole derivatives are complex and involve multiple steps. The ability of the 2',4'-difluororibonucleosides to be incorporated into RNA by the HCV polymerase and their inhibitory effect on RNA synthesis are particularly noteworthy. These reactions highlight the potential therapeutic applications of such modified nucleosides . The reactions described in the second paper showcase the versatility of fluorinated compounds in organic synthesis and their potential utility in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 2',4'-difluororibonucleosides, such as their conformational stability and interaction with biological enzymes, are crucial for their potential use in antiviral therapies. The inhibitory concentrations and the specific "locked" conformation are important characteristics that define their biological activity . The physical properties of the compounds synthesized in the second paper, such as melting points, are determined and used to characterize the final products. The presence of fluorine atoms is known to significantly alter the physical and chemical properties of organic molecules, which is evident in the reported yields and melting points .

Wissenschaftliche Forschungsanwendungen

Overview

2,4-Difluorothioanisole is a variant of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. Research on 2,4-D primarily focuses on its environmental impact, toxicology, and applications in agriculture.

Environmental Impact and Removal

- 2,4-D, due to its extensive use, has become a prevalent environmental contaminant, especially in water sources. Efforts to remove 2,4-D from contaminated water bodies have been explored, focusing on the development of efficient technologies for its complete removal (EvyAliceAbigail et al., 2017).

- Another study emphasizes the importance of effective strategies to mitigate 2,4-D contamination, particularly in aquatic ecosystems, where it poses a significant threat to non-target species (Islam et al., 2017).

Toxicology and Health Impact

- The toxicological effects of 2,4-D have been a subject of concern, especially its potential impacts on human health and non-target organisms. Studies have investigated its genotoxic effects, indicating risks associated with exposure (Aksakal et al., 2013).

- Research has also highlighted the potential association of 2,4-D exposure with non-Hodgkin lymphoma in humans, particularly in high-exposure groups (Smith et al., 2017).

Agricultural Applications

- As a herbicide, 2,4-D has been extensively used in agriculture for over 60 years. Studies have explored its mode of action, particularly its selective toxicity towards broadleaf weeds while sparing monocots (Song, 2014).

- The herbicide's impact on crops and soil microorganisms has been studied, revealing its influence on soil enzymatic activity and potential implications for agricultural productivity (Oleszczuk et al., 2014).

Safety And Hazards

While specific safety and hazard information for 2,4-Difluorothioanisole is not available in the search results, it is generally recommended to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .

Eigenschaften

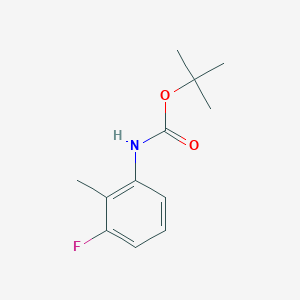

IUPAC Name |

2,4-difluoro-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSBHOSUJNKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374296 | |

| Record name | 2,4-Difluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorothioanisole | |

CAS RN |

130922-40-6 | |

| Record name | 2,4-Difluoro-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130922-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130922-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)

![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)